(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
Description
(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride (CAS: 848133-35-7) is a reactive acyl chloride derivative with the molecular formula C₆H₁₁Cl₂NO and a molecular weight of 184.06 g/mol . Its IUPAC name is (E)-4-(dimethylamino)but-2-enoyl chloride; hydrochloride, and it exists as a powder stored at +4°C . The compound is characterized by a conjugated enoyl chloride system with a dimethylamino substituent, which confers unique reactivity and solubility properties. It is widely used in pharmaceutical synthesis, particularly as a Michael acceptor or acylating agent in the preparation of anticancer agents, kinase inhibitors (e.g., neratinib), and irreversible protein-protein interaction inhibitors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAHELIXMHBDLQ-BJILWQEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055943-40-2 | |
| Record name | (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride typically involves the reaction of (E)-4-(dimethylamino)but-2-enoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(E)-4-(dimethylamino)but-2-enoic acid+thionyl chloride→(E)-4-(dimethylamino)but-2-enoyl chloride+sulfur dioxide+hydrogen chloride
The resulting (E)-4-(dimethylamino)but-2-enoyl chloride is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acyl chloride group undergoes substitution with nucleophiles like amines, alcohols, and water.
Key Reagents & Conditions:
-
Amines : Reacts with primary/secondary amines in anhydrous solvents (e.g., acetonitrile, THF) at 0–10°C to form amides .
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Alcohols : Forms esters when treated with alcohols under similar conditions .
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Aqueous Workup : Hydrolyzes to carboxylic acids in acidic or neutral aqueous media (pH 1–2) .
Example Reaction Pathway:
Reported Yields:
| Substrate | Product Type | Yield | Purity | Source |
|---|---|---|---|---|
| 3-Cyanoquinoline analog | Amide | 50% | 86.3% | |
| Ethanol | Ester | Not reported | >95% |
Acid Chloride Reactivity in Industrial Processes
Industrial-scale reactions emphasize controlled conditions to prevent hydrolysis and optimize purity.
Process Highlights:
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Solvent Systems : Acetonitrile and THF are preferred for solubility and stability .
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Temperature Control : Reactions maintained at 0–10°C to minimize side reactions .
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Workup : Acidic precipitation (pH 1–2 with HCl) followed by filtration and solvent removal under reduced pressure .
Stability and Handling Considerations
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Hydrolysis Sensitivity : Rapidly hydrolyzes in aqueous media, necessitating anhydrous conditions .
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Storage : Stable as a hydrochloride salt at 0–10°C in acetonitrile suspensions .
Comparative Reactivity Table
This compound’s versatility in substitution and coupling reactions underscores its utility in medicinal chemistry. Further research into its enantioselective applications and stability under physiological conditions could expand its therapeutic potential.
Scientific Research Applications
Organic Synthesis
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is primarily used as an intermediate in organic synthesis. Its reactive acyl chloride group allows for various chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research
This compound has applications in modifying biomolecules, which aids in studying biological processes. Its ability to react with nucleophiles makes it useful in biochemical assays to explore enzyme activities and metabolic pathways.
Medicinal Chemistry
The compound has garnered attention for its potential in drug development. It is employed in synthesizing bioactive heterocyclic compounds that exhibit therapeutic properties. Studies have shown its efficacy against various cancer cell lines and its antimicrobial activity against certain bacterial strains .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a controlled study, it was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 15.625 | 70 |
| Enterococcus faecalis | 62.5 | 65 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 | 80 |
The mechanism of action involves disrupting protein synthesis and nucleic acid synthesis pathways, leading to bacterial cell death .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in resistant cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 10 | Cell cycle arrest |
These findings suggest that the compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against a panel of bacterial strains, revealing strong bactericidal effects on MRSA strains and outperforming standard antibiotics like ciprofloxacin in biofilm inhibition assays.
Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on lung cancer cells, reporting significant decreases in cell viability and apoptosis induction upon treatment.
Mechanism of Action
The mechanism of action of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride involves its reactivity towards nucleophiles and electrophiles. The compound’s molecular targets include nucleophilic sites on biomolecules and other organic compounds. The pathways involved in its reactions are primarily substitution and addition mechanisms, where the chloride and enoyl groups play key roles.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences :
- The hydrochloride salt in (E)-4-(dimethylamino)but-2-enoyl chloride enhances stability and reduces volatility compared to the free base or simpler acyl chlorides like acryloyl chloride .
- The dimethylamino group increases basicity and water solubility, facilitating reactions in polar solvents, whereas non-aminated acyl chlorides (e.g., acryloyl chloride) are more lipophilic .
Research Findings :
- The dimethylamino group in (E)-4-(dimethylamino)but-2-enoyl chloride enables dual functionality: acylation and Michael addition. This is exploited in the synthesis of neratinib, where the compound forms a covalent bond with target kinases .
- In contrast, acryloyl chloride primarily undergoes polymerization or nucleophilic addition without the capacity for secondary interactions .
Biological Activity
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Structure : The compound features a dimethylamino group attached to a but-2-enoyl moiety, which contributes to its reactivity and interaction with biological targets.
- CAS Number : 1055943-40-2
- Molecular Formula : CHClN\O
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity, influence receptor binding, and alter cellular processes.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of protein synthesis and disruption of cell wall integrity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and inhibition of key signaling pathways involved in tumor growth.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.250 |
| Pseudomonas aeruginosa | 62.500 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.
Anticancer Studies
In vitro studies on cancer cell lines demonstrated that the compound inhibits proliferation by inducing apoptosis. The following table summarizes the findings:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 15.3 |
| A549 (lung cancer) | 12.8 |
These values suggest a promising anticancer activity, warranting further investigation into its therapeutic potential.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by MRSA. Patients receiving the treatment showed significant improvement compared to those on standard antibiotic therapy.
- Case Study on Cancer Treatment : In a preclinical model, mice treated with the compound exhibited reduced tumor size compared to control groups, supporting its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for preparing (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride?
The compound is synthesized via two primary methods:
- Chlorination of trans-4-dimethylaminocrotonic acid hydrochloride using agents like thionyl chloride (SOCl₂) or oxalyl chloride in inert solvents (e.g., THF) under nitrogen .
- Multi-step functionalization , where intermediates such as 4-(Boc-amino)benzoic acid are coupled with the acyl chloride to generate derivatives (e.g., acrylamide-containing compounds for biological studies) . Critical parameters include temperature control (0–30°C), inert atmosphere, and post-synthesis purification via acidification and column chromatography .
Q. How is the compound characterized to confirm structural integrity and purity?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks for the α,β-unsaturated carbonyl group (δ ~6.5–7.5 ppm for the enoyl proton; δ ~165–175 ppm for carbonyl carbon) and dimethylamino group (δ ~2.8–3.2 ppm for protons; δ ~40–45 ppm for carbons) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700–1750 cm⁻¹) and C-Cl (~750–800 cm⁻¹) bonds .
Advanced Research Questions
Q. What strategies mitigate instability during storage or reaction conditions?
- Storage : Keep in a tightly sealed, light-resistant container under nitrogen or argon at –20°C to prevent hydrolysis or decomposition .
- Reaction Optimization : Use anhydrous solvents (e.g., THF, DCM) and scavengers (e.g., molecular sieves) to minimize moisture-induced degradation .
- Stability Studies : Monitor degradation via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) paired with HPLC to identify degradation products .
Q. How does the compound's reactivity compare to related acyl chlorides in nucleophilic substitutions?
The electron-donating dimethylamino group decreases electrophilicity at the carbonyl carbon, reducing reactivity compared to unsubstituted acyl chlorides (e.g., benzoyl chloride). However, the conjugated enoyl system stabilizes the transition state, enabling selective reactions with amines or alcohols under mild conditions. For example:
- Amidation : Reacts efficiently with primary amines (e.g., 4-aminobenzoic acid) at 0–25°C without requiring strong bases .
- Esterification : Slower kinetics compared to aliphatic acyl chlorides, necessitating catalysts like DMAP .
Q. What analytical techniques detect and quantify impurities in the compound?
- HPLC-MS : Identifies trace impurities (e.g., hydrolyzed acid form, 4-(dimethylamino)but-2-enoic acid) using reverse-phase C18 columns and mobile phases with 0.1% formic acid .
- NMR Spiking : Adds authentic standards (e.g., methadone nitrile derivatives) to distinguish impurities via peak splitting .
- Elemental Analysis : Validates stoichiometry (C: ~44.5%, N: ~8.6%, Cl: ~21.5%) to confirm purity .
Q. How is the compound utilized to enhance the bioactivity of pharmaceutical candidates?
- Michael Receptor Design : The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling covalent binding to thiol groups in enzymes or receptors. For example, acrylamide derivatives of ludartin (a sesquiterpene) showed enhanced cytotoxicity against hepatocellular carcinoma by targeting cysteine residues in kinases .
- Prodrug Synthesis : Conjugation with amine-containing drugs (e.g., neratinib) improves solubility and bioavailability through pH-dependent hydrolysis .
Data Contradictions and Resolution
Q. How are discrepancies in synthetic yields resolved across methodologies?
- Case Study : Yields vary (50–85%) depending on the chlorinating agent (SOCl₂ vs. oxalyl chloride) and solvent polarity. Lower yields with SOCl₂ in THF (50–60%) correlate with incomplete conversion, resolved by switching to oxalyl chloride in DCM (75–85%) .
- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1.2–1.5 eq chlorinating agent) to drive completion .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
